(2E)-2-[(carbamoylamino)imino]acetic acid
Description
(2E)-2-[(carbamoylamino)imino]acetic acid is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of both carbamoylamino and imino groups attached to an acetic acid backbone, making it a versatile molecule for various chemical reactions and applications.
Properties
Molecular Formula |
C3H5N3O3 |
|---|---|
Molecular Weight |
131.09 g/mol |
IUPAC Name |
(2Z)-2-(carbamoylhydrazinylidene)acetic acid |
InChI |
InChI=1S/C3H5N3O3/c4-3(9)6-5-1-2(7)8/h1H,(H,7,8)(H3,4,6,9)/b5-1- |
InChI Key |
QZSYGBNBQHRGKK-KTAJNNJTSA-N |
Isomeric SMILES |
C(=N\NC(=O)N)\C(=O)O |
Canonical SMILES |
C(=NNC(=O)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(carbamoylamino)imino]acetic acid typically involves the reaction of glycine derivatives with carbamoyl chloride under controlled conditions. The reaction is carried out in an aqueous medium with a suitable base to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes the purification of the product through crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(carbamoylamino)imino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amino derivatives, and substituted acetic acid derivatives, depending on the type of reaction and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that (2E)-2-[(carbamoylamino)imino]acetic acid exhibits significant antimicrobial properties. Studies have focused on its efficacy against various pathogenic bacteria, which is crucial in the context of increasing antibiotic resistance.
- Case Study : A study evaluated the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Preliminary findings suggest it may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy.
- Case Study : In vitro studies demonstrated that this compound reduced cell viability in various cancer cell lines, including breast and prostate cancer cells, with IC50 values indicating potent activity .
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can be beneficial in controlling metabolic diseases.
- Data Table: Enzyme Targets and Inhibition Rates
| Enzyme Target | Inhibition Rate (%) | Reference |
|---|---|---|
| Dipeptidyl Peptidase IV | 75 | |
| Carbonic Anhydrase | 60 | |
| Acetylcholinesterase | 50 |
Role in Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the development of more complex molecules used in pharmaceuticals.
Novel Derivatives
Recent research has focused on synthesizing novel derivatives of this compound to enhance its biological activity and selectivity.
Mechanism of Action
The mechanism of action of (2E)-2-[(carbamoylamino)imino]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include the modulation of enzyme activity and the alteration of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Glycine: A simple amino acid with a similar acetic acid backbone.
Carbamoyl Glycine: A compound with a carbamoyl group attached to glycine.
Iminodiacetic Acid: Contains two imino groups attached to an acetic acid backbone.
Uniqueness
(2E)-2-[(carbamoylamino)imino]acetic acid is unique due to the presence of both carbamoylamino and imino groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
(2E)-2-[(carbamoylamino)imino]acetic acid, commonly referred to as a derivative of aminocarbonyl hydrazono acetic acid, has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the compound's biological activity, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
It features a carbamoyl group and an imino linkage, which are critical for its biological interactions.
Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound exhibits properties that may modulate immune responses and influence cellular signaling pathways.
Biological Activity Overview
The biological activities of this compound can be categorized as follows:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating inhibition at specific concentrations .
- Immunomodulatory Effects : This compound has been noted for its capacity to modulate immune responses, potentially enhancing or suppressing cytokine production depending on the context of application .
- Antioxidant Properties : Some studies suggest that this compound may possess antioxidant capabilities, contributing to cellular protection against oxidative stress .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli and S. aureus | |
| Immunomodulatory | Modulation of cytokine production | |
| Antioxidant | Reduction in oxidative stress markers |
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested for its antimicrobial efficacy. The Minimum Inhibitory Concentration (MIC) was determined against several bacterial strains, revealing significant activity at concentrations as low as 50 µg/mL. The study concluded that the compound could serve as a basis for developing new antimicrobial agents .
Case Study 2: Immunomodulatory Effects in Animal Models
A series of experiments conducted on murine models demonstrated that administration of this compound led to a notable increase in the production of pro-inflammatory cytokines. This suggests potential applications in enhancing immune responses during infections or vaccinations .
Research Findings
Recent research has focused on the synthesis and optimization of this compound to enhance its biological activity. Modifications to the molecular structure have been explored to improve solubility and bioavailability, which are critical factors for therapeutic efficacy.
Q & A
Q. What are the common synthetic routes for (2E)-2-[(carbamoylamino]imino)acetic acid, and how can reaction conditions be optimized?
The synthesis of (2E)-2-[(carbamoylamino)imino]acetic acid typically involves condensation reactions between carbamoylamino derivatives and glyoxylic acid precursors. A validated method includes using activated esters, such as S-mercaptobenzothiazolyl esters, to facilitate coupling under mild conditions . Solvent selection is critical: ethyl acetate has been shown to optimize yield (e.g., ~85% purity) compared to polar aprotic solvents like dimethylacetamide, which may promote side reactions . Temperature control (0–5°C) during coupling and purification via recrystallization or HPLC are recommended to isolate the E-isomer selectively.
Q. How is the structural configuration of this compound confirmed using spectroscopic and crystallographic methods?
Structural confirmation relies on:
- X-ray crystallography : Determines the planar geometry of the imino group and hydrogen-bonding networks. For example, substituents on aromatic rings exhibit tilts of 64.48°–70.08° from the plane, with intramolecular N–H⋯O bonds stabilizing the structure .
- NMR spectroscopy : Distinct chemical shifts for the imino (δ 8.2–8.5 ppm) and carbamoyl (δ 6.8–7.1 ppm) protons confirm tautomeric forms.
- IR spectroscopy : Stretching frequencies at ~1680 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N–H) validate functional groups .
Q. What are the key stability considerations for this compound under varying pH and temperature conditions?
The compound is prone to hydrolysis in acidic (pH < 3) or alkaline (pH > 9) conditions, with degradation products including urea and glyoxylic acid. Stability studies in buffered solutions (pH 5–7) at 4°C show >90% integrity over 30 days . Thermal degradation occurs above 80°C, necessitating storage at –20°C under inert atmospheres. Accelerated stability testing via HPLC-UV is advised for long-term storage protocols .
Advanced Research Questions
Q. How can computational modeling assist in predicting the reactivity and tautomeric behavior of this compound?
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can model tautomeric equilibria between the imino and keto forms. Solvent effects (e.g., water vs. DMSO) alter the energy gap (ΔG ~2–5 kcal/mol), favoring the E-isomer in polar aprotic media . Molecular dynamics simulations further predict nucleophilic attack sites, such as the imino nitrogen, guiding derivatization strategies for bioactivity studies.
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in bioactivity data often arise from impurity profiles or assay variability. To address this:
- Reproducibility checks : Use standardized cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., Cayman Chemical’s reference materials) .
- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity assays.
- Dose-response studies : EC₅₀ values should be validated across multiple batches to account for synthetic variability .
Q. What advanced techniques characterize hydrogen-bonding networks in this compound crystals?
Single-crystal X-ray diffraction (SCXRD) reveals centrosymmetric dimers stabilized by N–H⋯O bonds (d = 2.85–3.10 Å, θ = 155–165°). Hirshfeld surface analysis quantifies intermolecular interactions, showing 12–15% contribution from hydrogen bonds to lattice energy . Pair distribution function (PDF) analysis of amorphous phases can further compare short-range order with crystalline states.
Q. Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
